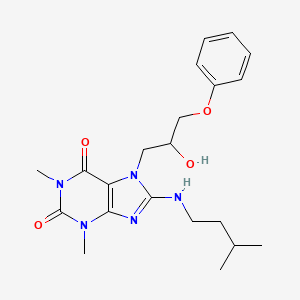![molecular formula C22H23NO5 B2818563 N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide CAS No. 883962-09-2](/img/structure/B2818563.png)
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research for its potential therapeutic benefits. This compound belongs to the class of flavones, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.
Wirkmechanismus
The mechanism of action of DMBA is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. DMBA has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell cycle progression and apoptosis. DMBA has also been reported to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, DMBA has been shown to induce oxidative stress and DNA damage, leading to cell death.
Biochemical and Physiological Effects:
DMBA has been reported to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, DMBA has been shown to induce cell cycle arrest, apoptosis, and autophagy. In animal models, DMBA has been reported to reduce tumor growth and metastasis, as well as to improve survival rates. In neurodegenerative diseases, DMBA has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA has several advantages as a research tool, including its high purity, stability, and reproducibility. DMBA is also relatively inexpensive and readily available from commercial sources. However, DMBA has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Therefore, proper safety precautions should be taken when handling DMBA, and alternative solvents or delivery methods may be required for certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMBA. One area of interest is the development of novel DMBA derivatives with improved pharmacological properties, such as increased solubility, bioavailability, and selectivity. Another area of interest is the investigation of the synergistic effects of DMBA with other anticancer or neuroprotective agents. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of DMBA and to explore its potential clinical applications.
Synthesemethoden
DMBA can be synthesized through a multistep process involving the condensation of 3,4-dimethoxybenzaldehyde with malonic acid, followed by cyclization, oxidation, and amidation reactions. The final product is obtained as a yellow crystalline powder with a high purity level.
Wissenschaftliche Forschungsanwendungen
DMBA has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neuropharmacology, and drug discovery. In cancer research, DMBA has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In neuropharmacology, DMBA has been reported to possess neuroprotective effects by modulating oxidative stress and inflammation in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-7-18(24)23-22-19(14-10-11-16(26-3)17(12-14)27-4)20(25)15-9-6-8-13(2)21(15)28-22/h6,8-12H,5,7H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVJYOXMCSLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=O)C2=CC=CC(=C2O1)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)



![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2818486.png)
![(E)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2818488.png)
![3,3-Dimethyl-4-[1-(1,7-naphthyridine-8-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2818491.png)
![7-[(2,5-Dimethylphenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2818493.png)
![N-[2-(4-chlorophenyl)ethyl]-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2818495.png)


![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2818502.png)
![4-chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine](/img/structure/B2818503.png)
